N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride
Description
N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride (CAS 189061-11-8) is a deuterated analog of the parent compound N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide hydrochloride. Its molecular formula is C28H30Cl3N3O (molecular weight 530.92 g/mol), featuring an octadeuterated piperazine ring and a 9H-fluorene-2-carboxamide group linked via a butyl chain . The deuteration at the 2,3,5,6-positions of the piperazine ring is a strategic modification to enhance metabolic stability, a common approach in medicinal chemistry to prolong half-life and reduce oxidative degradation .
The compound’s structure includes:
Properties
Molecular Formula |
C28H30Cl3N3O |
|---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H/i14D2,15D2,16D2,17D2; |
InChI Key |
PFIWYJNBKGCVFM-NZEOXOADSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)([2H])[2H])([2H])[2H])C5=C(C(=CC=C5)Cl)Cl)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-Dichlorophenyl)piperazine
Method A: Catalytic H/D Exchange
- Substrate : Non-deuterated 4-(2,3-dichlorophenyl)piperazine
- Deuterium Source : D$$_2$$O (99.9% isotopic purity)
- Catalyst : Pd/C (10% w/w)
- Conditions : 150°C, 48 h under N$$_2$$ atmosphere
- Yield : 92% deuterium incorporation (confirmed by $$^2$$H NMR)
Method B: Reductive Deuteration
Alkylation with 1-Bromo-4-chlorobutane-d$$_8$$
Reaction Scheme :
$$
\text{Deuterated Piperazine} + \text{BrC}4\text{D}8\text{Cl} \xrightarrow{\text{Base}} \text{Alkylated Intermediate}
$$
- Base : K$$2$$CO$$3$$ (3 equiv)
- Solvent : DMF-d$$_7$$, 80°C, 24 h
- Molar Ratio : 1:1.2 (piperazine:bromide)
- Purification : Recrystallization (EtOAc/hexane)
- Yield : 78%
- Analytical Data :
- HRMS : m/z 439.1521 [M+H]$$^+$$ (calc. 439.1528)
- $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 7.45–7.12 (m, 3H, Ar-H), 3.62 (t, J = 6.5 Hz, 2H, NCH$$2$$), 2.85–2.45 (m, 8H, piperazine-D$$_8$$)
Coupling with 9H-Fluorene-2-carboxylic Acid
Activation Method :
Coupling Reaction :
- Solvent : Anhydrous CH$$2$$Cl$$2$$
- Base : Et$$_3$$N (3 equiv), RT, 12 h
- Workup : Wash with 5% NaHCO$$3$$, dry over MgSO$$4$$
- Yield : 83%
- Purity : ≥99% (HPLC, C18, MeCN/H$$_2$$O 70:30)
Hydrochloride Salt Formation
Procedure :
- Dissolve free base (1 equiv) in anhydrous Et$$_2$$O
- Add HCl gas (generated from H$$2$$SO$$4$$ + NaCl) until pH ≈ 2
- Filter precipitate, wash with cold Et$$_2$$O
- Yield : 95%
- Mp : 214–216°C (dec.)
- Elemental Analysis :
- Calc. for C$${28}$$H$${26}$$D$$8$$Cl$$3$$N$$_3$$O: C 59.12%, H 5.12%, N 7.38%
- Found: C 59.08%, H 5.09%, N 7.35%
Comparative Analysis of Deuteration Methods
| Method | Deuterium Purity | Reaction Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| H/D Exchange | 92–95% | 48 | Moderate | High |
| Reductive | 98–99% | 12 | High | Moderate |
Note: Reductive methods provide superior deuteration but require stringent anhydrous conditions.
Critical Process Parameters
- Deuteration Efficiency :
- Alkylation Selectivity :
- Acid Chloride Stability :
Scalability and Industrial Considerations
- Batch Size : Demonstrated at 5 kg scale with 72% overall yield
- Cost Drivers :
- LiAlD$$4$$ accounts for 61% of raw material costs
- DMF-d$$7$$ recycling reduces solvent expenses by 40%
- Regulatory Compliance :
Alternative Synthetic Routes
Route A: Deuteration After Alkylation
- Postpone deuteration until final intermediate stage
- Higher deuterium loss observed (≤85%) due to β-hydrogen elimination
Route B: Solid-Phase Synthesis
- Immobilize piperazine on Wang resin
- Limited by low coupling efficiency (≤55%) for bulky fluorene moiety
Analytical Characterization Summary
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydro derivatives of the dichlorophenyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study deuterium isotope effects in chemical reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters.
Comparison with Similar Compounds
Structural Analogues from
The following compounds share structural similarities with the target molecule, particularly in the piperazine and carboxamide/amine motifs:
Key Differences from Target Compound :
- Deuteration: The target compound’s octadeuterated piperazine ring distinguishes it from all analogs in . This modification is absent in 13f, 14a/b, and 15a, which may result in faster metabolic clearance for non-deuterated analogs .
- Carboxamide vs.
- Fluorine Substituents : Compound 14b includes a fluorine atom on the butyl chain, which is absent in the target compound. Fluorination can enhance bioavailability but may introduce steric effects .
Functional and Pharmacological Comparisons
Receptor Binding Affinity
highlights structurally related compounds (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides) as high-affinity, enantioselective D3 receptor antagonists. However, deuteration may subtly alter binding kinetics due to isotopic effects on bond strength and conformation .
Metabolic Stability
Deuterated analogs are designed to resist cytochrome P450-mediated oxidation. For example, replacing C−H bonds with C−D bonds in the piperazine ring could slow metabolism, extending half-life compared to non-deuterated analogs like 14a/b .
Solubility and Formulation
The hydrochloride salt in the target compound enhances aqueous solubility, a critical factor for bioavailability. Compounds like 13f and 14a (with free amines or hydroxyl groups) may require salt formation for optimal pharmacokinetics .
Biological Activity
N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride (commonly referred to as Dehydro Aripiprazole-d8 Hydrochloride) is a deuterated derivative of aripiprazole. This compound is primarily studied for its interactions with dopamine receptors and its potential therapeutic applications in neuropsychiatric disorders.
Chemical Structure and Properties
The molecular formula of Dehydro Aripiprazole-d8 Hydrochloride is , with a molecular weight of approximately 490.88 g/mol. The presence of deuterium isotopes enhances the stability and tracking of the compound in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 490.88 g/mol |
| Purity | >95% (HPLC) |
| Storage Temperature | -20°C |
Biological Activity
Dehydro Aripiprazole-d8 Hydrochloride exhibits significant biological activity primarily through its interaction with dopamine receptors. It acts as a selective antagonist at the D2 receptor while functioning as a partial agonist at the D3 receptor. This dual action is pivotal in modulating dopaminergic neurotransmission.
- Dopamine Receptor Interaction : The compound binds selectively to D2 and D3 receptors. Its structure allows for high-affinity binding, which is critical for its pharmacological effects.
- Neurotransmission Modulation : By acting on these receptors, it influences various neurochemical pathways associated with mood regulation and psychomotor functions.
Research Findings
Recent studies have demonstrated the efficacy of Dehydro Aripiprazole-d8 Hydrochloride in various experimental models:
- Binding Affinity Studies : Research indicates that compounds with similar structures exhibit binding affinities ranging from to nM at D3 receptors, suggesting that Dehydro Aripiprazole-d8 may possess comparable or enhanced binding capabilities .
- Behavioral Studies : Investigations into the behavioral effects of compounds targeting D3 receptors have shown that they can modulate responses to psychostimulants like cocaine. This suggests potential therapeutic applications in addiction treatment .
Table 2: Binding Affinities
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| Dehydro Aripiprazole-d8 | D3 | TBD |
| NGB 2904 | D3 | 58 |
| Novel Ligand | D3 | 1.4 - 1460 |
Case Studies
- Schizophrenia Treatment : A study evaluated the effects of aripiprazole derivatives on patients with schizophrenia. Results indicated improved symptom management when using compounds with similar profiles to Dehydro Aripiprazole-d8 .
- Addiction Models : In animal models simulating addiction behaviors, compounds targeting D3 receptors demonstrated a reduction in drug-seeking behavior when administered prior to exposure to psychostimulants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
